molecular formula C30H43O2P B8215673 [2',6'-Bis(propan-2-yloxy)-[1,1'-biphenyl]-3-yl]dicyclohexylphosphane

[2',6'-Bis(propan-2-yloxy)-[1,1'-biphenyl]-3-yl]dicyclohexylphosphane

Cat. No.: B8215673
M. Wt: 466.6 g/mol
InChI Key: PRPPCJKAXDOSOU-UHFFFAOYSA-N
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Description

[2’,6’-Bis(propan-2-yloxy)-[1,1’-biphenyl]-3-yl]dicyclohexylphosphane is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a biphenyl core substituted with isopropoxy groups and a dicyclohexylphosphane moiety, making it an interesting subject for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2’,6’-Bis(propan-2-yloxy)-[1,1’-biphenyl]-3-yl]dicyclohexylphosphane typically involves multiple steps, starting from commercially available biphenyl derivatives. The key steps include:

    Substitution Reaction: Introduction of isopropoxy groups at the 2’ and 6’ positions of the biphenyl core.

    Phosphination: Attachment of the dicyclohexylphosphane group to the biphenyl derivative.

The reaction conditions often involve the use of strong bases and solvents like tetrahydrofuran (THF) to facilitate the substitution and phosphination reactions. The reactions are typically carried out under inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[2’,6’-Bis(propan-2-yloxy)-[1,1’-biphenyl]-3-yl]dicyclohexylphosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: The isopropoxy groups can be substituted with other functional groups under appropriate conditions.

    Coordination: The phosphane moiety can coordinate with transition metals, forming complexes.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Substitution: Strong nucleophiles such as alkoxides or amines can be used for substitution reactions.

    Coordination: Transition metal salts like palladium chloride or platinum chloride are used for forming metal complexes.

Major Products

    Phosphine Oxides: Formed through oxidation reactions.

    Substituted Derivatives: Formed through substitution reactions.

    Metal Complexes: Formed through coordination with transition metals.

Scientific Research Applications

[2’,6’-Bis(propan-2-yloxy)-[1,1’-biphenyl]-3-yl]dicyclohexylphosphane has several applications in scientific research:

    Catalysis: Used as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalysts.

    Material Science: Employed in the synthesis of advanced materials with unique electronic and optical properties.

    Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Biological Studies: Used in studies involving enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of [2’,6’-Bis(propan-2-yloxy)-[1,1’-biphenyl]-3-yl]dicyclohexylphosphane largely depends on its application:

    Catalysis: Acts as a ligand, coordinating with transition metals to form active catalytic species that facilitate various chemical transformations.

    Biological Activity: Interacts with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridyl: A symmetrical bipyridine commonly used as a ligand in coordination chemistry.

    1,10-Phenanthroline: Another bidentate ligand used in metal complexation.

    4,4’-Dimethyl-2,2’-dipyridyl: A derivative of bipyridyl with methyl substitutions.

Uniqueness

[2’,6’-Bis(propan-2-yloxy)-[1,1’-biphenyl]-3-yl]dicyclohexylphosphane is unique due to its specific substitution pattern and the presence of the dicyclohexylphosphane group. This unique structure imparts distinct electronic and steric properties, making it a valuable ligand in catalysis and a potential candidate for various scientific applications.

Properties

IUPAC Name

dicyclohexyl-[3-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H43O2P/c1-22(2)31-28-19-12-20-29(32-23(3)4)30(28)24-13-11-18-27(21-24)33(25-14-7-5-8-15-25)26-16-9-6-10-17-26/h11-13,18-23,25-26H,5-10,14-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPPCJKAXDOSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC(=CC=C2)P(C3CCCCC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H43O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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